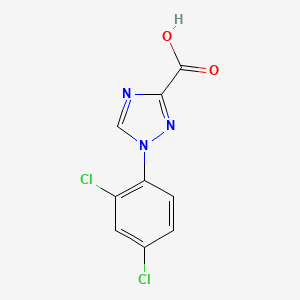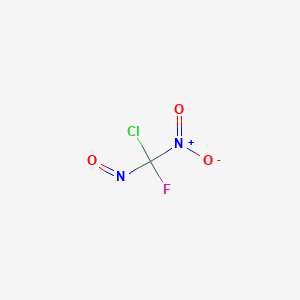
Chloro(fluoro)nitro(nitroso)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(fluoro)nitro(nitroso)methane is a unique organic compound characterized by the presence of chloro, fluoro, nitro, and nitroso functional groups attached to a methane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of chloro(fluoro)nitro(nitroso)methane can be achieved through several methods:
Direct Halogenation and Nitration: One approach involves the sequential halogenation and nitration of methane derivatives. For instance, starting with chloromethane, fluorination can be achieved using fluorinating agents like hydrogen fluoride (HF) or elemental fluorine (F2).
Oxidation and Reduction Reactions: Another method involves the oxidation of amino precursors or the reduction of nitro precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .
Types of Reactions:
Reduction: Reduction reactions can convert the nitro group to an amino group, or the nitroso group to a hydroxylamine.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Nucleophiles: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Higher nitro and nitroso derivatives.
Reduction Products: Amino and hydroxylamine derivatives.
Substitution Products: Compounds with substituted nucleophiles replacing the halogen atoms.
科学研究应用
Chloro(fluoro)nitro(nitroso)methane has a wide range of applications in scientific research:
作用机制
The mechanism of action of chloro(fluoro)nitro(nitroso)methane involves its reactivity towards nucleophiles, electrophiles, and radicals:
Nucleophilic Attack: The nitro and nitroso groups can undergo nucleophilic attack, leading to the formation of various intermediates and products.
Electrophilic Substitution: The halogen atoms can be substituted by electrophiles, resulting in the formation of new compounds.
Radical Reactions: The compound can participate in radical reactions, particularly under photochemical conditions.
Molecular Targets and Pathways:
Nitroso and Nitro Pathways: The compound interacts with biological molecules through nitroso and nitro pathways, affecting cellular signaling and enzymatic activity.
Halogen Substitution Pathways: The chloro and fluoro groups can be substituted in various chemical reactions, leading to diverse biological and chemical effects.
相似化合物的比较
Chloro(fluoro)nitro(nitroso)methane can be compared with other similar compounds to highlight its uniqueness:
属性
CAS 编号 |
105804-66-8 |
|---|---|
分子式 |
CClFN2O3 |
分子量 |
142.47 g/mol |
IUPAC 名称 |
chloro-fluoro-nitro-nitrosomethane |
InChI |
InChI=1S/CClFN2O3/c2-1(3,4-6)5(7)8 |
InChI 键 |
LWLWMRGLCCKCLI-UHFFFAOYSA-N |
规范 SMILES |
C(N=O)([N+](=O)[O-])(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


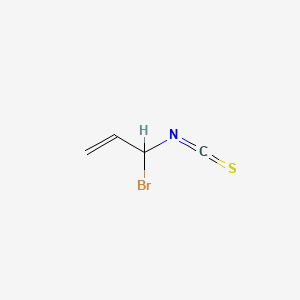
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)


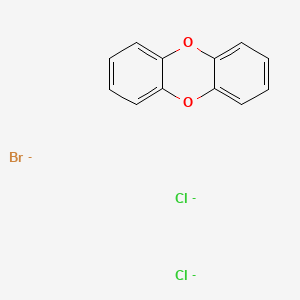
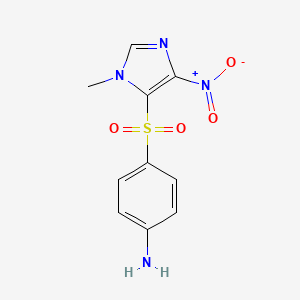
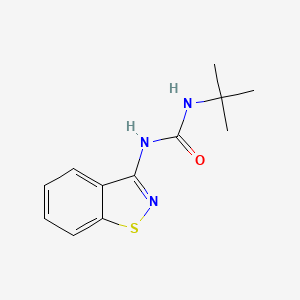
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
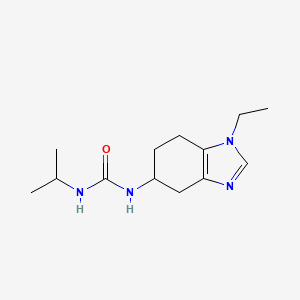
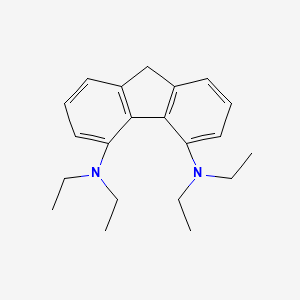
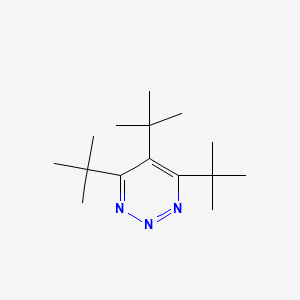
methanone](/img/structure/B14335027.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
